molecular formula C22H22N2OS2 B2806107 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(p-tolylthio)butanamide CAS No. 923103-81-5

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(p-tolylthio)butanamide

Cat. No.: B2806107
CAS No.: 923103-81-5
M. Wt: 394.55
InChI Key: FWBPVALUXHTEMO-UHFFFAOYSA-N
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Description

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(p-tolylthio)butanamide is a useful research compound. Its molecular formula is C22H22N2OS2 and its molecular weight is 394.55. The purity is usually 95%.
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Scientific Research Applications

Cytotoxicity and Anticancer Activity

A variety of naphtho[1,2-d]thiazol derivatives have been explored for their cytotoxic properties against various cancer cell lines. For instance, derivatives of dihydronaphtho[2,3-b]thiophen-4,9-dione have shown significant efficacy in cell lines resistant to treatment with doxorubicin, such as melanoma, ovarian, and glioblastoma human cell lines. These compounds inhibit topoisomerase II-mediated relaxation of DNA, indicating their potential as anticancer agents (Gomez-Monterrey et al., 2011).

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of naphtho[1,2-d]thiazol derivatives. For example, new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating the pyrimidine ring have been synthesized, showing moderate antimicrobial activity (Farag et al., 2009).

Enzyme Inhibition

The design and synthesis of naphtho[1,2-d]thiazol derivatives have also been aimed at discovering new enzyme inhibitors. For instance, compounds with the naphtho[1,2-d]thiazol scaffold have been identified as potent cyclin-dependent kinase 2 (CDK2) inhibitors, highlighting their relevance in the context of targeted cancer therapies (Vulpetti et al., 2006).

Molecular Docking and Drug Design

The application of naphtho[1,2-d]thiazol derivatives in drug design is further emphasized through molecular docking studies. For instance, paracyclophanyl-thiazole hybrids have been designed, synthesized, and subjected to molecular docking against CDK1, showing notable antiproliferative activities and suggesting their utility as anti-melanoma agents (Aly et al., 2020).

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(4-methylphenyl)sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2OS2/c1-15-8-11-17(12-9-15)26-14-4-7-20(25)23-22-24-21-18-6-3-2-5-16(18)10-13-19(21)27-22/h2-3,5-6,8-9,11-12H,4,7,10,13-14H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBPVALUXHTEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCCC(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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